2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide -

2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Catalog Number: EVT-5152186
CAS Number:
Molecular Formula: C18H18FN3O2S2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-({[(4-Fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetically derived compound belonging to the class of 1,4-dihydropyridine derivatives. [] These derivatives are known for their diverse biological activities and have been explored for their potential in various research areas. [] Specifically, this compound has been studied for its anti-inflammatory properties. []

Applications

The primary scientific application investigated for 2-({[(4-Fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, based on the provided papers, is its potential as an anti-inflammatory agent. [] Researchers explored this application through a randomized controlled trial utilizing a formalin-induced paw edema model in rats. [] The study observed significant anti-inflammatory activity for the compound, showing its efficacy to be notably higher than several reference anti-inflammatory drugs. [] This research suggests its potential for further investigation in inflammatory conditions.

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Compound Description: This compound serves as a versatile building block in organic synthesis. It has been utilized in reactions with various electrophiles, including substituted benzylidenemalononitriles and α,β-acetylenic esters and ketones, leading to the formation of diverse heterocyclic compounds. []

Relevance: This compound shares the core 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold with the target compound, "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide." The primary structural differences are the substituents at the 2- and 3-positions of the benzothiophene ring. While the target compound possesses a carboxamide group and a complex thiourea derivative at these positions, this related compound has a carbonitrile and an amino group. []

4-Amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine derivatives

Compound Description: These compounds are a series of (E,Z)-isomers synthesized by reacting 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile with substituted benzylidenemalononitriles. []

Relevance: This class of compounds highlights a synthetic pathway originating from a compound structurally similar to the target compound, "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide". The reaction with benzylidenemalononitriles demonstrates a method to introduce structural diversity to the benzothiophene scaffold, although the resulting compounds possess a pyrimidine ring fused to the benzothiophene system, unlike the target compound. []

N-(3-cyano-4,5,6,7-tetrahydro[1]benzothien-2-yl)acetamide

Compound Description: This compound is formed by the degradation of the pyrimidine ring when attempting to acetylate aminobenzothienopyrimidines, which are synthesized from 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile. []

Relevance: This compound emphasizes the reactivity of the benzothiophene core present in the target compound, "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide". Specifically, it highlights the susceptibility of certain substituents on the benzothiophene ring to cleavage under acetylation conditions. []

6-Amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-5-carbonitrile

Compound Description: This compound serves as a reactant in the synthesis of pyrazolopyranopyrimidine derivatives by reacting with substituted benzylidenemalononitriles. It showcases the versatility of heterocyclic compounds containing amino and carbonitrile functionalities in building complex structures. []

Relevance: While structurally distinct from the target compound, "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," this compound is grouped into the same study focusing on the reactions of heterocycles with benzylidenemalononitriles. It illustrates a parallel reaction pathway to the one explored for the synthesis of benzothienopyrimidine derivatives, emphasizing the shared reactivity patterns of these heterocyclic systems. []

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide (CID 2886111)

Compound Description: CID 2886111 is a reference dopamine D1 receptor positive allosteric modulator (PAM). Studies show that it binds to a different allosteric site on the D1 receptor than DETQ. When co-administered, these PAMs elicit a supra-additive response even in the absence of dopamine, suggesting they can bind to the D1 receptor simultaneously. []

Relevance: CID 2886111 shares a significant structural resemblance to "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide." Both compounds feature the same core 4,5,6,7-tetrahydro-1-benzothiophene structure substituted at the 2- and 3- positions. They both have a carboxamide group at the 3- position and an amide-containing substituent at the 2-position, although the specific substituents differ. This structural similarity suggests potential overlapping biological activity or similar binding interactions with specific targets. []

2-(((5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (HBT1)

Compound Description: HBT1 represents a novel AMPA receptor potentiator. In contrast to other AMPA-R potentiators like LY451646 and LY451395, HBT1 displays reduced agonistic effects. This characteristic is associated with a reduced risk of bell-shaped responses in BDNF production within primary neurons. HBT1 binds to the ligand-binding domain (LBD) of AMPA-R in a glutamate-dependent manner, forming hydrogen bonds with S518 in the LBD. []

Relevance: HBT1 and "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" both share the central 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide scaffold. While the substituents at the 2- position differ, the presence of the same core structure suggests the possibility of similar binding interactions with specific protein targets, potentially influencing their pharmacological profiles. []

Relevance: Although structurally distinct from "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," OXP1's identification alongside HBT1 during the search for AMPA-R potentiators provides valuable insights into structure-activity relationships. It suggests that the specific substituents on the central scaffold significantly influence the pharmacological profile and target interaction. []

2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (I3-AG85)

Compound Description: I3-AG85 acts as an inhibitor of Ag85C, an enzyme crucial for Mycobacterium tuberculosis. Exposure to I3-AG85 correlates with reduced survival rates of M. tuberculosis in both broth medium and infected primary macrophages. This compound displays activity against a range of MDR/XDR strains, exhibiting an MIC of 100 μM. []

Relevance: I3-AG85 and "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" share the core 4,5,6,7-tetrahydro-1-benzothiophene scaffold. Although the substituents at the 2- and 3- positions differ, the common structural motif suggests a potential for similar interactions with biological targets, particularly within the context of mycobacterial enzymes. []

Cyclipostins and Cyclophostin (CyC) analogs

Compound Description: These represent a new class of monocyclic enolphosph(on)ate compounds that exhibit potent antitubercular activity, effectively inhibiting the growth of M. tuberculosis both in vitro and within infected macrophages. CyC analogs achieve this inhibition by targeting the antigen 85 (Ag85) complex, a group of enzymes critical for mycolic acid metabolism in M. tuberculosis. Specific analogs like CyC7β, CyC8β, and CyC17 demonstrate varying degrees of effectiveness against both extracellular and intracellular mycobacteria. []

Relevance: Although structurally distinct from "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," these CyC analogs are relevant due to their shared ability to inhibit the Ag85 complex in M. tuberculosis. The inclusion of these compounds underscores the importance of exploring diverse chemical structures in the search for novel antitubercular agents, as structurally distinct compounds can converge on a common biological target. []

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino) benzoate (mar-040)

Compound Description: mar-040 stands out as a particularly potent 1,4-dihydropyridine derivative exhibiting significant anti-inflammatory properties. This compound demonstrated superior efficacy compared to established anti-inflammatory drugs like indomethacin, sodium diclofenac, meloxicam, and sodium metamizole in a formalin-induced paw edema model. []

Relevance: Although structurally distinct from "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," mar-040 belongs to the broader category of heterocyclic compounds investigated for their potential therapeutic applications. The significant anti-inflammatory activity of mar-040 highlights the potential of exploring diverse heterocyclic scaffolds, including the benzothiophene core of the target compound, for developing new anti-inflammatory agents. []

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino] benzoate (mar-037)

Compound Description: Mar-037, another noteworthy 1,4-dihydropyridine derivative, demonstrates substantial anti-inflammatory effects in experimental studies. Similar to mar-040, it surpasses the efficacy of commonly used anti-inflammatory drugs in reducing inflammation, indicating its potential as a therapeutic agent. []

Relevance: Although structurally different from "2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide," the identification of mar-037 alongside mar-040 in a study focused on anti-inflammatory agents highlights the potential of exploring structurally diverse compounds, including those with benzothiophene cores, in drug discovery efforts. []

Properties

Product Name

2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

IUPAC Name

2-[(4-fluorobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molecular Formula

C18H18FN3O2S2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C18H18FN3O2S2/c1-9-2-7-12-13(8-9)26-17(14(12)15(20)23)22-18(25)21-16(24)10-3-5-11(19)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,20,23)(H2,21,22,24,25)

InChI Key

MDSANPMCAPGGPT-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.